molecular formula C9H13N5O3 B12354302 2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4a,7-dihydro-3H-pteridin-4-one

2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4a,7-dihydro-3H-pteridin-4-one

Cat. No.: B12354302
M. Wt: 239.23 g/mol
InChI Key: MQPOJEIQFCHMSN-GHIUWOTISA-N
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Description

2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4a,7-dihydro-3H-pteridin-4-one is a chemical compound known for its significant role in various biochemical processes This compound is a derivative of pteridine and is structurally characterized by the presence of an amino group, a dihydroxypropyl group, and a pteridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4a,7-dihydro-3H-pteridin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate pteridine derivatives with amino alcohols under controlled conditions. The reaction often requires catalysts and specific temperature and pH conditions to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4a,7-dihydro-3H-pteridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the pteridinone core, leading to the formation of tetrahydropteridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pteridines and tetrahydropteridines, which can have different biological activities and applications.

Scientific Research Applications

2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4a,7-dihydro-3H-pteridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4a,7-dihydro-3H-pteridin-4-one involves its interaction with specific enzymes and proteins. It acts as a cofactor or stabilizer, enhancing the thermal stability and activity of enzymes such as tyrosine hydroxylase and phenylalanine hydroxylase . These interactions are crucial for maintaining the proper function of metabolic pathways and can have therapeutic implications for conditions caused by enzyme deficiencies.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-5,6,7,8-tetrahydropterin
  • 6,7-dimethyl-5,6,7,8-tetrahydropterin
  • Folic acid

Uniqueness

Compared to its analogues, 2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4a,7-dihydro-3H-pteridin-4-one exhibits unique chaperone activity, particularly in stabilizing mutant enzymes . This property makes it a valuable compound in the study and potential treatment of metabolic disorders and enzyme-related diseases.

Properties

Molecular Formula

C9H13N5O3

Molecular Weight

239.23 g/mol

IUPAC Name

2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4a,7-dihydro-3H-pteridin-4-one

InChI

InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,5-6,15-16H,2H2,1H3,(H3,10,11,13,14,17)/t3-,5?,6-/m0/s1

InChI Key

MQPOJEIQFCHMSN-GHIUWOTISA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=NC2C(=O)NC(=NC2=NC1)N)O)O

Canonical SMILES

CC(C(C1=NC2C(=O)NC(=NC2=NC1)N)O)O

Origin of Product

United States

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